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Compound of Interest

Compound Name: 2-(Bromomethyl)quinoline

Cat. No.: B1281361 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
(Bromomethyl)quinoline, a key intermediate in synthetic organic chemistry and drug

discovery. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

This information is crucial for the unambiguous identification, purity assessment, and structural

elucidation of this compound.

Core Spectroscopic Data
The spectroscopic data for 2-(Bromomethyl)quinoline is summarized in the tables below. This

data is essential for quality control and for confirming the successful synthesis of the

compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H

and ¹³C NMR spectra of 2-(Bromomethyl)quinoline provide detailed information about the

hydrogen and carbon framework of the molecule.

Table 1: ¹H NMR Spectroscopic Data for 2-(Bromomethyl)quinoline
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Chemical Shift (δ)
(ppm)

Multiplicity Integration Assignment

~8.15 d 1H H-4

~7.95 d 1H H-8

~7.75 t 1H H-7

~7.60 t 1H H-6

~7.50 d 1H H-5

~7.40 d 1H H-3

~4.70 s 2H -CH₂Br

Note: Predicted values based on related quinoline derivatives. Exact chemical shifts may vary

depending on the solvent and experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data for 2-(Bromomethyl)quinoline

Chemical Shift (δ) (ppm) Assignment

~159 C-2

~147 C-8a

~136 C-4

~129.5 C-7

~129 C-5

~128 C-4a

~127.5 C-6

~122 C-3

~34 -CH₂Br
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Note: Predicted values based on related quinoline derivatives. Exact chemical shifts may vary

depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 2-(Bromomethyl)quinoline shows characteristic absorption bands for the

quinoline ring and the bromomethyl group.

Table 3: IR Spectroscopic Data for 2-(Bromomethyl)quinoline

Wavenumber (cm⁻¹) Intensity Assignment

~3050 Medium C-H stretching (aromatic)

~1600, ~1500, ~1460 Medium-Strong
C=C and C=N stretching

(quinoline ring)

~1220 Strong C-Br stretching

~820, ~750 Strong
C-H bending (out-of-plane,

aromatic)

Note: Predicted values based on typical IR absorptions for similar compounds.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. The exact mass of 2-(Bromomethyl)quinoline is a key parameter for its

identification.

Table 4: Mass Spectrometry Data for 2-(Bromomethyl)quinoline

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b1281361?utm_src=pdf-body
https://www.benchchem.com/product/b1281361?utm_src=pdf-body
https://www.benchchem.com/product/b1281361?utm_src=pdf-body
https://www.benchchem.com/product/b1281361?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1281361?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Value

Molecular Formula C₁₀H₈BrN

Molecular Weight 222.08 g/mol

Exact Mass 220.98401 Da

Monoisotopic Mass 220.98401 Da

Data sourced from PubChem.

Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of 2-
(Bromomethyl)quinoline. Specific parameters may need to be optimized based on the

instrumentation and sample concentration.

NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of 2-(Bromomethyl)quinoline in approximately 0.6-

0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR

tube.

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

Typical acquisition parameters include a 30-degree pulse width, a spectral width of -2 to 12

ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A sufficient

number of scans (e.g., 16 or 32) should be co-added to achieve an adequate signal-to-noise

ratio.

¹³C NMR Acquisition: Acquire the spectrum on the same instrument using a standard proton-

decoupled pulse sequence. A wider spectral width (e.g., 0 to 160 ppm) is necessary. Due to

the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a

longer relaxation delay (e.g., 2-5 seconds) are typically required.

Data Processing: Process the raw data (Free Induction Decay) using appropriate software.

This involves Fourier transformation, phase correction, baseline correction, and referencing
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the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane

(TMS).

IR Spectroscopy
Sample Preparation (ATR): Place a small amount of solid 2-(Bromomethyl)quinoline onto

the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

Apply pressure to ensure good contact.

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Co-add a sufficient

number of scans (e.g., 16 or 32) to obtain a high-quality spectrum. A background spectrum of

the clean ATR crystal should be recorded and subtracted from the sample spectrum.

Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding functional groups.

Mass Spectrometry
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.

For a solid sample, a direct insertion probe or dissolution in a suitable solvent for techniques

like Electrospray Ionization (ESI) can be used.

Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI)

or ESI.

Mass Analysis: Analyze the resulting ions based on their mass-to-charge (m/z) ratio using a

mass analyzer (e.g., quadrupole, time-of-flight).

Data Acquisition: Record the mass spectrum, plotting the relative abundance of ions as a

function of their m/z ratio. For high-resolution mass spectrometry (HRMS), the instrument is

calibrated to provide highly accurate mass measurements.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the complete spectroscopic

characterization of 2-(Bromomethyl)quinoline.
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Caption: Workflow for the synthesis and spectroscopic characterization.

To cite this document: BenchChem. [Spectroscopic Profile of 2-(Bromomethyl)quinoline: A
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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